Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- - 651328-78-8

Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-

Catalog Number: EVT-254706
CAS Number: 651328-78-8
Molecular Formula: C20H36N10O8S2
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- is a peptide that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This paper aims to provide an overview of the synthesis or extraction methods, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges associated with this peptide.
  • Compound Description: This cyclic peptide is another variation of the NGR motif. It is structurally similar to cNGRC with the addition of a glycine residue at the C-terminus before the cysteine involved in cyclization [, ]. This subtle change can influence its stability and binding affinity to the CD13 receptor.

N-Acetyl-L-cysteinyl-N-(carboxymethyl)-glycyl-L-arginyl-L-cysteinyl- (Ac-c[CNGRC])

  • Compound Description: This cyclic NGR peptide is acetylated at the N-terminus and contains a carboxymethyl group on the N atom of the second cysteine residue []. These modifications are introduced to modulate the peptide's stability and potentially enhance its resistance to enzymatic degradation.

Glycine, [(2-acetylsulfanylacetyl)cysteinyl]asparaginylglycyl-L-arginyl-L-cysteinyl- (c[CH2-CO-NGRC])

  • Compound Description: This cyclic NGR peptide incorporates a thioether bond within the cyclic structure [, ]. The thioether linkage is introduced to enhance the stability of the cyclic structure by reducing the susceptibility to enzymatic degradation.

Glycine, [(2-acetylsulfanylacetyl)cysteinyl]asparaginylglycyl-L-arginylglycyl-L-cysteinyl- (c[CH2-CO-KNGRC])

  • Compound Description: This cyclic peptide is similar to c[CH2-CO-NGRC], but with an additional glycine residue at the C-terminus before the cysteine involved in cyclization []. This structure incorporates both the thioether bond for enhanced stability and an altered amino acid sequence for potentially modified binding affinity.

NOTA-G3-NGR

  • Compound Description: This peptide consists of an NGR motif linked to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator through a G3 linker []. The NOTA chelator allows for radiolabeling with isotopes like 68Ga for Positron Emission Tomography (PET) imaging.

Sar-NGR2

  • Compound Description: This compound is a dimeric NGR peptide linked by a sarcophagine cage []. The sarcophagine cage acts as a chelator for radioisotopes like 64Cu, making it suitable for PET imaging.

DOTA-NGR1 and DOTA-NGR2

  • Compound Description: These compounds are monomeric and dimeric NGR peptides, respectively, conjugated to the macrocyclic chelator DOTA []. DOTA allows for radiolabeling with isotopes like 64Cu for PET imaging.

HYNIC-c(NGR) and HYNIC-PEG2-c(NGR)

  • Compound Description: These compounds are cyclic NGR peptides conjugated to the HYNIC chelator []. One variant includes a PEG2 linker for improved pharmacokinetic properties. These constructs allow labeling with isotopes like 99mTc for SPECT imaging.
  • Compound Description: This compound is an NGR peptide directly labeled with the radioisotope 99mTc []. It is designed for SPECT imaging of tumors.

iNGR (CRNGRGPDC)

  • Compound Description: This peptide combines an NGR motif within a CendR motif (RNGR) and incorporates it into the framework of iRGD (CRGDK/RGPDC) []. This design allows for both tumor homing and tissue penetration.

tTF-NGR

  • Compound Description: This compound is a fusion protein consisting of a truncated form of human tissue factor (tTF) conjugated to the NGR peptide []. This design aims to induce thrombosis specifically within the tumor vasculature.

Tum-5-NGR

  • Compound Description: This compound is a fusion protein of Tum-5, an active fragment of Tumstatin possessing anti-angiogenic properties, and the NGR peptide []. This design combines the anti-angiogenic effects of Tum-5 with the tumor-targeting ability of NGR.

NGR-TNF

  • Compound Description: This compound is a conjugate of an NGR peptide and tumor necrosis factor-alpha (TNF) [, ]. This design aims to deliver TNF, a cytokine with antitumor activity, specifically to the tumor vasculature.
  • Compound Description: This compound involves the modification of IL-24, a cytokine with tumor suppressor properties, with either RGD or NGR peptides [, ]. The goal of this modification is to enhance the targeting of IL-24 to tumor cells by binding to integrins (RGD) or CD13 receptors (NGR).

Properties

CAS Number

651328-78-8

Product Name

Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

Molecular Formula

C20H36N10O8S2

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

UAXAYRSMIDOXCU-BJDJZHNGSA-N

SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N

Synonyms

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

Canonical SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.